2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide)
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Overview
Description
2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) is an organometallic compound with the molecular formula C30H47MoNO2 and a molecular weight of 549.64 g/mol . This compound is known for its yellow to orange powder form and is sensitive to air and moisture . It is primarily used as a catalyst in various chemical reactions, particularly in polymerization processes .
Mechanism of Action
Target of Action
The primary target of 2,6-Diisopropylphenylimido Neophylidenemolybdenum(VI) Bis(T-butoxide) is the olefinic bonds in organic compounds . This compound acts as a catalyst in various chemical reactions, particularly in the ring-opening metathesis polymerizations (ROMP) .
Mode of Action
The compound interacts with its targets (olefinic bonds) through a process known as metathesis . In this process, the catalyst facilitates the breaking and reforming of double bonds in the reactant molecules . The result is a redistribution of substituents from the reactants to the product .
Biochemical Pathways
While the compound is primarily used in synthetic chemistry, its action can be related to the polymerization pathways . It catalyzes the formation of polymers from norbornene monomers and other similar compounds . The downstream effects include the synthesis of various types of polymers, including block copolymers, linear polymers, and others .
Pharmacokinetics
It’s important to note that the compound issensitive to air and moisture , and should be stored in cold conditions .
Result of Action
The action of 2,6-Diisopropylphenylimido Neophylidenemolybdenum(VI) Bis(T-butoxide) results in the formation of new organic compounds . These can include various types of polymers, depending on the reactants used . The compound has been used to synthesize blue-light-emitting electroluminescent diphenylanthracene polymers, among others .
Action Environment
The efficacy and stability of 2,6-Diisopropylphenylimido Neophylidenemolybdenum(VI) Bis(T-butoxide) are influenced by environmental factors such as temperature, humidity, and exposure to air . The compound is sensitive to air and moisture, which can affect its catalytic activity . Therefore, it is typically handled and stored under controlled conditions to maintain its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
It is known to act as a catalyst in the synthesis of various ring-opened poly(norbornene) derivatives by the ring-opening metathesis polymerizations .
Molecular Mechanism
The molecular mechanism of 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) involves its role as a catalyst in chemical reactions. It is known to facilitate the transformation of ROMP into controlled atom transfer radical polymerization for the preparation of block copolymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) typically involves the reaction of molybdenum hexacarbonyl with 2,6-diisopropylphenyl isocyanate and neopentylidene chloride in the presence of tert-butyl alcohol . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture contamination . The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The compound is then packaged under inert conditions to maintain its stability during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The tert-butoxide ligands can be substituted with other ligands, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halides or alkoxides are used as substituting agents under inert atmosphere conditions.
Major Products Formed
Oxidation: Higher oxidation state molybdenum compounds.
Reduction: Lower oxidation state molybdenum compounds.
Substitution: Molybdenum compounds with different ligands.
Scientific Research Applications
2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) is widely used in scientific research due to its catalytic properties. Some of its applications include:
Polymerization: It is used as a catalyst in ring-opening metathesis polymerization (ROMP) to produce various polymers.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of advanced materials, such as light-emitting polymers and block copolymers.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(hexafluoro-t-butoxide)
- 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(tert-butoxide)
Uniqueness
2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) is unique due to its specific ligand environment, which provides distinct catalytic properties . The presence of tert-butoxide ligands enhances its stability and reactivity in various chemical reactions . Compared to its analogs, this compound offers better performance in polymerization and organic synthesis applications .
Properties
IUPAC Name |
butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.C10H12.2C4H10O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2-3-4-5;/h5-9H,1-4H3;1,4-8H,2-3H3;2*5H,2-4H2,1H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDRLLLDKSCPJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO.CCCCO.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49MoNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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